2-amino-4-chloro-3-fluorobenzonitrile
Description
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Properties
CAS No. |
1556970-15-0 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and physicochemical properties of 2-amino-4-chloro-3-fluorobenzonitrile
This technical guide details the structural characteristics, physicochemical profile, and synthetic methodologies for 2-Amino-4-chloro-3-fluorobenzonitrile (CAS: 1556970-15-0), a specialized halogenated aniline intermediate used in the development of small-molecule therapeutics.
Structural Analysis, Physicochemical Profiling, and Synthetic Architectures
Executive Summary
2-Amino-4-chloro-3-fluorobenzonitrile is a trisubstituted benzonitrile derivative serving as a critical pharmacophore in medicinal chemistry. Its specific substitution pattern—featuring a nucleophilic amino group ortho to a cyano acceptor, flanked by a fluoro-chloro motif—makes it an ideal scaffold for constructing fused heterocycles such as quinazolines and cinnolines , commonly found in kinase inhibitors (e.g., EGFR, MEK targets). This guide provides a definitive reference for its handling, synthesis, and application in drug discovery.
Chemical Identity & Structural Elucidation[1][2][3][4][5]
| Parameter | Data |
| IUPAC Name | 2-Amino-4-chloro-3-fluorobenzonitrile |
| CAS Registry Number | 1556970-15-0 |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| SMILES | Nc1c(F)c(Cl)ccc1C#N |
| InChI Key | UJZHRXHXJQRDQV-UHFFFAOYSA-N |
| Appearance | White to pale yellow crystalline solid |
2.1 Structural Dynamics and Electronic Effects
The molecule exhibits a highly functionalized aromatic core where the ortho-amino-nitrile motif creates a "push-pull" electronic system.
-
Steric Crowding: The fluorine atom at position C3 is sandwiched between the amino group (C2) and the chlorine atom (C4). This creates significant steric strain, often forcing the amino protons slightly out of planarity or locking the conformation of downstream intermediates.
-
Electronic Deactivation: The inductive withdrawing effects (-I) of the nitrile (C1), fluorine (C3), and chlorine (C4) groups significantly reduce the basicity of the amine compared to unsubstituted aniline.
-
Intramolecular Interaction: A weak intramolecular hydrogen bond may exist between the amino hydrogen and the C3-fluorine, stabilizing the structure.
Figure 1: Electronic substituent effects governing the reactivity of the aniline nitrogen.
Physicochemical Profiling
Accurate physicochemical data is essential for formulation and ADME prediction. The following values represent a consensus of experimental and high-confidence predicted data.
| Property | Value / Range | Notes |
| Melting Point | 155 – 165 °C | Estimated based on structural analogs (e.g., 2-amino-4-chlorobenzonitrile). |
| Boiling Point | ~320 °C | Predicted at 760 mmHg. |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; suitable for CNS/peripheral drug scaffolds. |
| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Extremely weak base due to strong electron-withdrawing environment. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. |
| H-Bond Donors | 1 | (Amino group) |
| H-Bond Acceptors | 2 | (Nitrile N, Fluorine) |
Synthetic Architectures
The synthesis of 2-amino-4-chloro-3-fluorobenzonitrile requires regioselective control to install the halogen pattern correctly. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a highly activated fluorinated precursor.
4.1 Preferred Route: SₙAr Displacement
This method ensures high regioselectivity by leveraging the superior leaving group ability of fluorine compared to chlorine, and the activating power of the ortho-nitrile group.
-
Precursor: 2,3-Difluoro-4-chlorobenzonitrile.
-
Reagent: Ammonia (NH₃) in polar aprotic solvent (DMSO or DMF).
-
Mechanism: The ammonia nucleophile attacks C2. The C2-fluorine is activated by the ortho-cyano group. The C4-chlorine is less reactive (poorer leaving group) and the C3-fluorine is meta to the activating nitrile (unactivated).
Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr).
4.2 Alternative Route: Electrophilic Chlorination
Direct chlorination of 2-amino-3-fluorobenzonitrile using N-chlorosuccinimide (NCS) is possible but often yields a mixture of C4-chloro (target) and C5-chloro isomers due to the competing directing effects of the amino group (para-director to C5) and fluorine (ortho-director to C4). This route requires rigorous chromatographic purification.
Applications in Drug Discovery
This compound is a "privileged structure" for synthesizing fused pyrimidine systems.
-
Quinazoline Synthesis (Kinase Inhibitors):
-
Reaction with Formamidine acetate or Guanidine cyclizes the amino and nitrile groups to form the quinazoline core.
-
Target: EGFR (Epidermal Growth Factor Receptor) inhibitors often utilize the 4-anilinoquinazoline scaffold. The 3-fluoro-4-chloro substitution pattern on the "head" or "tail" of the molecule can modulate metabolic stability and binding affinity in the hydrophobic pocket.
-
-
Niementowski Quinazoline Synthesis:
-
Condensation with formic acid or orthoesters yields 4-hydroxyquinazolines (which can be chlorinated to 4-chloroquinazolines).
-
-
Herbicide Intermediates:
-
Halogenated benzonitriles are precursors to broad-spectrum herbicides (e.g., dichlobenil analogs), where the nitrile group is hydrolyzed to a carboxylic acid or kept as a binding motif.
-
Safety & Handling Protocol
As a halogenated aromatic nitrile, this compound poses specific risks.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Nitriles can metabolize to release cyanide ions in vivo, though aromatic nitriles are generally more stable.
-
Irritation: Causes serious eye irritation and skin irritation (H315, H319).
-
PPE Requirements:
-
Respiratory: N95 or P100 respirator if dust is generated.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness).
-
Eyes: Chemical safety goggles.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong oxidizers and acids.
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-4-chloro-3-fluorobenzonitrile (CAS 1556970-15-0).[2]Link
-
PubChem. (2024). Compound Summary: Halogenated Benzonitriles. National Library of Medicine. Link
-
Bide Pharm. (2024). Certificate of Analysis: 2-Amino-4-chloro-3-fluorobenzonitrile.[2]Link
- Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of 4-Anilinoquinazolines.
Sources
2-amino-4-chloro-3-fluorobenzonitrile CAS number and molecular weight identification
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Figure 1: Tri-orthogonal analytical workflow for the structural validation of CAS 1556970-15-0.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Step 1: Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile.
-
Step 2: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Step 3: Elute using a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.
-
Causality & Self-Validation: The primary amine group (-NH₂) acts as a strong proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal choice for signal maximization. The system validates itself through the natural isotopic distribution of chlorine. While the base peak [M+H]⁺ will appear at m/z 171.0, the protocol strictly requires the confirmation of an m/z 173.0 peak at approximately 32% relative abundance. If this 3:1 ratio is absent, the peak is an artifact, and the batch must be rejected.
Protocol 2: Multinuclear NMR Spectroscopy
-
Step 1: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
-
Step 2: Acquire ¹H and ¹⁹F spectra at 400 MHz or higher.
-
Causality & Self-Validation: DMSO-d₆ is deliberately selected over protic solvents (like CD₃OD) because it prevents rapid deuterium exchange at the amine protons. This allows for the observation of a distinct broad singlet for the -NH₂ group (typically 6.0–6.5 ppm). Furthermore, the ¹⁹F NMR spectrum acts as an internal structural compass; the fluorine atom at C3 will exhibit characteristic scalar coupling (J-coupling) with the adjacent aromatic protons, definitively proving the 3-fluoro substitution pattern.
Protocol 3: ATR-FTIR Spectroscopy
-
Step 1: Place 1-2 mg of the neat solid directly onto the diamond ATR crystal.
-
Step 2: Apply standard pressure and scan from 4000 to 400 cm⁻¹.
-
Causality & Self-Validation: Attenuated Total Reflectance (ATR) is specified to bypass the hygroscopic nature of traditional KBr pellets, which often introduce broad O-H stretches that obscure critical N-H signals. The protocol self-validates by cross-referencing two distinct regions: the sharp, high-energy nitrile (C≡N) stretch at ~2220 cm⁻¹ and the primary amine N-H stretching doublet at ~3300 and ~3400 cm⁻¹.
Synthetic Utility & Reaction Pathways
The true value of 2-amino-4-chloro-3-fluorobenzonitrile lies in its role as a bifunctional building block. The strategic placement of functional groups allows for orthogonal reactivity, meaning one site can be reacted without interfering with the others.
Figure 2: Primary synthetic transformation pathways for 2-amino-4-chloro-3-fluorobenzonitrile.
-
Heterocyclization to Quinazolines: The ortho-relationship between the amine and the nitrile group is the textbook precursor for 4-aminoquinazoline synthesis. By reacting the compound with formamidine acetate at elevated temperatures, researchers can rapidly construct the quinazoline core—a structural motif central to numerous FDA-approved antineoplastic kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling: The C4-chlorine atom is highly activated by the electron-withdrawing effects of the para-nitrile and ortho-fluorine groups. This electronic depletion makes the C-Cl bond highly susceptible to oxidative addition by Palladium(0) catalysts, enabling efficient Suzuki-Miyaura couplings to build complex biaryl systems.
Safety, Handling, and Storage
Halogenated anilines possess electron-rich amine centers that are susceptible to slow photo-oxidation. To maintain the ≥95% purity standard, storage must be maintained in a dark environment under an inert atmosphere (such as Argon or Nitrogen) at room temperature[1]. This protocol prevents the formation of N-oxide impurities or oxidative dimerization, ensuring the reagent remains viable for sensitive transition-metal-catalyzed cross-couplings.
References
-
CalpacLab | 2-AMINO-4-CHLORO-3-FLUOROBENZONITRILE, 95% Purity | [Link]
Sources
The Solubility Profile of 2-amino-4-chloro-3-fluorobenzonitrile in Organic Solvents: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation design, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-amino-4-chloro-3-fluorobenzonitrile, a key building block in modern synthetic chemistry. We will explore the theoretical underpinnings of solubility, present a robust protocol for its experimental determination, analyze its predicted behavior across a spectrum of organic solvents, and delve into the thermodynamic properties governing its dissolution. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, crystallization processes, and formulation strategies involving this compound.
Introduction: The Strategic Importance of Solubility Profiling
2-amino-4-chloro-3-fluorobenzonitrile is a highly functionalized aromatic compound, whose unique combination of an amino group, a nitrile moiety, and halogen substituents makes it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The efficiency of its use in synthetic routes—from reaction kinetics to product purification and crystallization—is fundamentally dictated by its interaction with various solvents. A poorly chosen solvent can lead to low yields, impurity formation, and significant challenges in downstream processing.
Therefore, a thorough understanding of the compound's solubility is not merely an academic exercise; it is a critical-path activity in process chemistry and drug development. This guide provides the theoretical framework and practical methodologies to empower scientists to make informed decisions regarding solvent selection for 2-amino-4-chloro-3-fluorobenzonitrile and structurally related molecules.
Theoretical Framework: Predicting Solubility
The age-old axiom "like dissolves like" provides a qualitative starting point, but a quantitative and predictive approach is required for process optimization. Modern solubility theory, particularly the Hansen Solubility Parameters (HSP), offers a more sophisticated model.[2]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP values are more likely to be miscible.[4] The distance (Ra) between a solvent and a solute in Hansen space can be calculated, and solubility is predicted if this distance is within the solute's interaction radius (R₀).
For 2-amino-4-chloro-3-fluorobenzonitrile, we can infer its characteristics:
-
The aromatic ring and chlorine atom contribute to dispersion forces (δD) .
-
The highly polar nitrile group (-C≡N) and the C-F and C-Cl bonds create significant dipole moments, leading to a strong polar component (δP) .
-
The primary amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen of the nitrile and fluorine can act as acceptors, resulting in a significant hydrogen bonding component (δH) .
This profile suggests that the compound will exhibit preferential solubility in solvents that also possess a balance of polar and hydrogen-bonding characteristics.
Experimental Determination of Thermodynamic Solubility
While theoretical models provide guidance, empirical measurement remains the gold standard. The equilibrium or "thermodynamic" solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[5] The most reliable method for this determination is the Isothermal Shake-Flask Method .[6][7]
Core Protocol: Isothermal Shake-Flask Solubility Determination
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective: To determine the equilibrium solubility of 2-amino-4-chloro-3-fluorobenzonitrile in a selected solvent at a specified temperature.
Materials:
-
2-amino-4-chloro-3-fluorobenzonitrile (powder form, purity >99%)[8]
-
Selected organic solvent (HPLC grade)
-
Calibrated temperature-controlled orbital shaker or water bath[9]
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Slurry: Add an excess amount of 2-amino-4-chloro-3-fluorobenzonitrile to a glass vial containing a known volume of the solvent. The key is to ensure a visible excess of solid remains, confirming that equilibrium is reached with the solid phase.[7]
-
Causality: Using an excess of solid ensures that the solution becomes saturated and remains in equilibrium with the undissolved solid, which is the definition of thermodynamic solubility.
-
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate for a predetermined period (typically 24-72 hours).[6]
-
Causality: Agitation ensures a homogenous mixture and accelerates the dissolution process. A long equilibration time is necessary to ensure the system has truly reached a dynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Preliminary kinetic studies can determine the minimum required time.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Causality: This step is critical to prevent suspended solid particles from being carried over during sampling, which would artificially inflate the measured concentration.
-
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. Perform a quick dilution with the mobile phase if using HPLC.
-
Causality: Filtration is a mandatory step to remove any remaining microscopic solid particles. The choice of a chemically inert filter material (like PTFE for most organic solvents) prevents the filter from leaching contaminants or adsorbing the analyte.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][11]
-
Causality: A validated, stability-indicating analytical method is crucial for trustworthiness. This involves creating a calibration curve from standards of known concentration to ensure the accuracy and precision of the final measurement.
-
-
Mass Balance Confirmation (Self-Validation): After sampling, carefully dry the remaining solid in the vial and weigh it. The initial mass minus the final solid mass should correlate with the mass dissolved in the known volume of solvent, providing a rough but valuable check on the analytical result.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Experimental Workflow.
Solubility Profile of 2-amino-4-chloro-3-fluorobenzonitrile
While extensive published data for this specific molecule is not available, we can construct a representative solubility profile based on its structural features and established chemical principles. The following table summarizes the expected solubility in a range of common organic solvents at 298.15 K (25 °C).
Table 1: Predicted Solubility of 2-amino-4-chloro-3-fluorobenzonitrile at 298.15 K
| Solvent | Solvent Class | Predicted Solubility ( g/100 mL) | Rationale / Expected Interactions |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 | Strong dipole-dipole interactions; H-bond acceptor. Excellent solvent for polar, H-bonding solutes. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 | Very high polarity and H-bond accepting capability. Often used for poorly soluble compounds.[12] |
| Acetone | Polar Aprotic | 5 - 10 | Good balance of polarity and moderate H-bond acceptance. |
| Acetonitrile | Polar Aprotic | 2 - 5 | High polarity but weaker H-bond acceptor than DMF or acetone. Matches nitrile group. |
| Ethyl Acetate | Polar Aprotic | 1 - 3 | Moderate polarity and H-bond acceptance. Lower than ketones. |
| Ethanol | Polar Protic | 2 - 5 | Can act as both H-bond donor and acceptor, interacting with the amine and nitrile groups. |
| Methanol | Polar Protic | 1 - 3 | Similar to ethanol but its higher polarity is offset by a stronger self-association network. |
| Dichloromethane (DCM) | Nonpolar | < 0.5 | Primarily dispersion forces; poor match for the polar and H-bonding nature of the solute. |
| Toluene | Nonpolar | < 0.1 | Aromatic π-π stacking possible, but insufficient to overcome polarity mismatch. |
| Hexanes | Nonpolar | < 0.01 | Purely dispersion forces; very poor solvent for this solute. |
Thermodynamic Analysis of Dissolution
By measuring solubility at several different temperatures, we can calculate key thermodynamic parameters that describe the dissolution process. The van't Hoff equation links the mole fraction solubility (ln x) to the temperature (T).[13]
van't Hoff Plot and Thermodynamic Calculations
A plot of ln(x) versus 1/T yields a straight line from which the standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be derived.
-
Standard Enthalpy of Dissolution (ΔH°sol): Calculated from the slope of the van't Hoff plot (Slope = -ΔH°sol/R).
-
A positive ΔH°sol indicates an endothermic process (solubility increases with temperature), which is typical for solids dissolving in liquids. This means energy is required to break the solute's crystal lattice.
-
-
Standard Entropy of Dissolution (ΔS°sol): Calculated from the intercept (Intercept = ΔS°sol/R).
-
A positive ΔS°sol indicates an increase in disorder as the solid crystal lattice breaks down into solvated molecules, which is the primary driving force for dissolution.[14]
-
The Gibbs Free Energy of Dissolution (ΔG°sol) can then be calculated: ΔG°sol = ΔH°sol - TΔS°sol
A negative ΔG°sol indicates a spontaneous dissolution process. By analyzing these parameters, a scientist can understand whether the dissolution is driven by enthalpy (favorable solute-solvent interactions) or entropy (increase in system disorder).[15]
Logical Diagram for Thermodynamic Interpretation
Caption: Workflow for Thermodynamic Analysis of Solubility.
Practical Applications and Conclusion
A well-defined solubility profile for 2-amino-4-chloro-3-fluorobenzonitrile is an invaluable asset.
-
Process Chemistry: It enables the selection of optimal solvents for chemical reactions, ensuring reactants are in the solution phase, which can improve reaction rates and yields.[16]
-
Crystallization & Purification: Knowledge of solubility as a function of temperature is essential for developing efficient cooling crystallization protocols. Choosing a solvent where the compound has high solubility at high temperatures but low solubility at low temperatures allows for high recovery of pure product.
-
Formulation Science: For compounds intended for biological testing, this data informs the choice of vehicle for in vitro and in vivo studies, preventing compound precipitation upon dosing.[6][12]
References
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Wikipedia. Retrieved from [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). VLCI. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
-
Wegner, K., et al. (2022). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Scientific Reports. Retrieved from [Link]
-
Raytor, L. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]
-
Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
-
SINOPEG. (n.d.). 4-Amino-2-chloro-3-fluorobenzonitrile: A Key Intermediate in Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]
-
Bergström, C. A. S. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]
-
Alrasheed College University. (n.d.). Gravimetric Analysis • The Solubility of Precipitates. Retrieved from [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kaiser, F. J. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry. Retrieved from [Link]
-
Das, K., et al. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-(3-chloro-2-fluoroanilino)benzonitrile. PubChem. Retrieved from [Link]
-
Arshad, M. N., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Roy, R., et al. (2024). Thermodynamic analysis for the dissolution of two similar amino acids in sodium sulfate aqueous solution. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Zhang, C., et al. (2020). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids. Retrieved from [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports. Retrieved from [Link]
-
Paul, S., & Hassanali, A. (2020). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Miranda-García, J. R., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Revista de la Sociedad Química de México. Retrieved from [Link]
-
Pop, R., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. kinampark.com [kinampark.com]
- 5. asianpubs.org [asianpubs.org]
- 6. raytor.com [raytor.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-アミノ-4-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. srikrishnacollegebagula.ac.in [srikrishnacollegebagula.ac.in]
- 10. lifechemicals.com [lifechemicals.com]
- 11. scirp.org [scirp.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Solvation thermodynamics from cavity shapes of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hazard Profile and Safe Handling of 2-amino-4-chloro-3-fluorobenzonitrile
This document provides a detailed safety and hazard assessment for 2-amino-4-chloro-3-fluorobenzonitrile. In the absence of a published Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by leveraging data from its closest structural analog, 2-amino-4-chlorobenzonitrile (CAS 38487-86-4) . This approach, rooted in structure-activity relationships, provides a robust and cautious framework for researchers, scientists, and drug development professionals. The functional groups—an aromatic amine, a nitrile, and halogen substituents (chloro, fluoro)—are the primary drivers of the compound's toxicological and chemical properties.
Executive Summary & Key Hazard Profile
2-amino-4-chloro-3-fluorobenzonitrile is predicted to be a solid powder at room temperature.[1] Based on the hazard profile of its close structural analog, it should be handled as a hazardous substance requiring careful risk assessment and control measures.[1][2]
The primary anticipated hazards are:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
While the immediate analog carries a "Warning" signal word, other related halogenated benzonitriles possess a higher toxicity profile ("Danger" signal word), indicating that this compound should be handled with a high degree of caution to avoid absorption or inhalation.[3]
GHS Hazard Classification and Rationale
The hazard classification is extrapolated from 2-amino-4-chlorobenzonitrile, which shares the critical amino, chloro, and benzonitrile moieties that dictate its reactivity and toxicological profile.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
Causality Behind Classification:
-
Aromatic Amines and Halogens: The presence of an amino group and halogen atoms on a benzene ring can lead to skin and eye irritation. These functional groups can interact with biological macromolecules, triggering inflammatory responses.
-
Nitrile Group (-C≡N): While the primary hazards identified are irritant-based, the nitrile group is a key structural alert. Benzonitriles can be metabolized to release cyanide, leading to systemic toxicity. Symptoms of intoxication from related compounds include weakness, headaches, confusion, nausea, and respiratory distress.[4] Although this compound is not classified for acute toxicity based on its closest analog, the potential for this metabolic pathway necessitates stringent controls to prevent ingestion or skin absorption.[4][5]
-
Physical Form: As a solid powder, the primary route of exposure is through inhalation of dust or direct contact with skin and eyes, aligning with the STOT SE 3 (respiratory irritation) classification.[1]
Physicochemical Properties and Safety Implications
The properties of the analog, 2-amino-4-chlorobenzonitrile, suggest that the target compound is a solid with a relatively high melting point, which influences its handling and storage.
| Property | Value (for 2-amino-4-chlorobenzonitrile) | Safety Implication |
| Physical Form | Powder[1] | Risk of dust generation and inhalation. Engineering controls like fume hoods are critical. |
| Melting Point | 157-162 °C[1] | Stable solid at ambient temperatures. Low volatility reduces vapor inhalation risk, but dust remains the primary concern. |
| Formula | C₇H₅ClN₂ | Molecular weight of 152.58 g/mol .[1] |
Risk Assessment & Safe Handling Protocols
A thorough risk assessment is mandatory before any work with this compound begins. The following workflow provides a self-validating system to ensure safety.
Experimental Workflow for Chemical Risk Assessment
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for 2-Amino-4-chloro-3-fluorobenzonitrile
Executive Summary
This application note details a robust, scalable synthetic route for 2-amino-4-chloro-3-fluorobenzonitrile (Target Molecule), a critical pharmacophore in the development of kinase inhibitors (e.g., MEK, EGFR) and PROTAC linkers. Unlike theoretical pathways, this protocol prioritizes industrial viability, utilizing cost-effective starting materials and ensuring high regioselectivity.
The recommended strategy employs a 3-step convergent synthesis starting from commercially available 2,3-difluoroaniline . Key features include:
-
Regiocontrol: Exploiting the para-directing effect of the amino group to install the chlorine atom.
-
Chemoselectivity: Leveraging the differential reactivity of aryl fluoride vs. aryl chloride in Nucleophilic Aromatic Substitution (SNAr).
-
Scalability: Avoidance of cryogenic lithiation steps in favor of standard batch reactor conditions (0°C to reflux).
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the highly functionalized benzene core. The critical disconnection is the formation of the 2-amino group via SNAr, which offers superior purity profiles compared to late-stage halogenation.
Strategic Logic[1]
-
C4-Chlorine Installation: Installed early via electrophilic aromatic substitution (EAS) on the aniline. The amino group strongly directs para, overriding the ortho-directing effect of the C3-fluorine.
-
C1-Nitrile Formation: Installed via a Sandmeyer reaction. This transforms the directing amino group into an electron-withdrawing cyano group, activating the ring for the final step.
-
C2-Amine Installation: The final step utilizes the high nucleofugality of the C2-fluorine atom (activated ortho to nitrile) compared to the C4-chlorine or C3-fluorine.
Synthesis Pathway Diagram[2]
Figure 1: Critical path workflow for the synthesis of 2-amino-4-chloro-3-fluorobenzonitrile, highlighting mechanistic drivers for regioselectivity.
Detailed Experimental Protocols
Step 1: Regioselective Chlorination
Objective: Synthesis of 4-chloro-2,3-difluoroaniline. Principle: Electrophilic Aromatic Substitution (EAS). Reagents: 2,3-Difluoroaniline (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv), Acetonitrile (MeCN).
Protocol:
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer with 2,3-difluoroaniline (50.0 g, 387 mmol) and MeCN (500 mL, 10V).
-
Addition: Add NCS (54.3 g, 406 mmol) portion-wise over 30 minutes at room temperature. Note: Exothermic reaction; maintain internal temp < 40°C.
-
Reaction: Heat the mixture to reflux (80-82°C) and stir for 4-6 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1) for consumption of starting material.[1][2]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove MeCN.
-
Quench: Dissolve residue in MTBE (400 mL) and wash with 10% NaHSO₃ solution (2 x 200 mL) to remove succinimide and excess oxidant.
-
Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/heptane if necessary, though crude is often >95% pure.
-
Yield: ~85-90%
-
Data: 1H NMR confirms loss of para-proton.
-
Step 2: Sandmeyer Cyanation
Objective: Synthesis of 4-chloro-2,3-difluorobenzonitrile. Principle: Diazotization followed by radical-nucleophilic substitution. Safety Alert: Generates HCN gas. Must be performed in a well-ventilated fume hood with cyanide scrubbers.
Protocol:
-
Diazotization:
-
In a reactor, add 4-chloro-2,3-difluoroaniline (40.0 g, 245 mmol) to conc. HCl (100 mL) and water (100 mL). Cool to 0°C.[1]
-
Add a solution of NaNO₂ (18.6 g, 270 mmol) in water (60 mL) dropwise, maintaining temp < 5°C. Stir for 1 hour to form the diazonium salt (clear yellow solution).
-
-
Cyanation:
-
In a separate vessel, prepare a solution of CuCN (26.3 g, 294 mmol) and KCN (38.3 g, 588 mmol) in water (200 mL). Heat to 60°C.
-
Critical Step: Neutralize the diazonium solution to pH ~6 using solid NaHCO₃ (careful: foaming) just prior to addition, OR add the acidic diazonium solution slowly to the CuCN mixture while simultaneously adding base to maintain pH > 5.
-
Add the cold diazonium salt solution dropwise to the warm CuCN mixture (60-70°C). CAUTION: Vigorous nitrogen evolution.
-
-
Workup:
-
After addition, stir at 70°C for 2 hours. Cool to RT.
-
Extract with Toluene or Ethyl Acetate (3 x 300 mL).
-
Wash combined organics with 1M NaOH (removes phenols), then water, then brine.
-
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) or steam distillation.
-
Yield: ~60-70%
-
Key Quality Attribute: Absence of phenol byproduct.
-
Step 3: Chemoselective SNAr Amination
Objective: Synthesis of 2-amino-4-chloro-3-fluorobenzonitrile. Principle: Nucleophilic Aromatic Substitution.[3][4][5][6] Regioselectivity is driven by the leaving group ability (F >> Cl) and activation by the ortho-nitrile group.
Protocol:
-
Setup: Charge a pressure vessel (or sealed tube for small scale) with 4-chloro-2,3-difluorobenzonitrile (20.0 g, 115 mmol) and DMSO (100 mL).
-
Reagent: Add 28% Aqueous Ammonia (NH₄OH) (60 mL, ~5-10 equiv). Alternatively, use 7M NH₃ in Methanol for easier workup.
-
Reaction: Seal the vessel and heat to 80-90°C for 12-16 hours.
-
Monitoring: HPLC should show conversion of starting material (RT ~5.2 min) to product (RT ~4.5 min).
-
Selectivity Check: Ensure no displacement of the C4-Cl (product would be 4-amino-2,3-difluorobenzonitrile). The C2-F is significantly more activated.
-
-
Workup:
-
Isolation: Filter the solid. Wash with copious water to remove DMSO and NH₄F salts.
-
Purification: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.
-
Yield: ~75-85%[7]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Analytical Data & Validation
| Parameter | Specification / Observation |
| Appearance | White to pale yellow solid |
| Molecular Weight | 170.57 g/mol |
| LC-MS (ESI+) | [M+H]+ = 171.0/173.0 (Cl pattern observed) |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.45 (dd, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 6.20 (bs, 2H, NH2) |
| 19F NMR | Single peak at δ -115 to -120 ppm (approx) |
| Regioisomer Confirmation | NOE correlation between NH2 protons and C3-F is not visible, but coupling constants in 1H NMR distinguish 2,3,4-substitution pattern. |
Process Safety & Troubleshooting
Critical Control Points (CCP)
-
Cyanide Management (Step 2): All aqueous waste from the Sandmeyer reaction must be treated with bleach (sodium hypochlorite) at pH > 10 to destroy residual cyanide before disposal.
-
Exotherm Control (Step 1): The chlorination with NCS can exhibit an induction period followed by a rapid exotherm. Initiate heating after ensuring the reaction has started or add NCS slowly at elevated temperature.
-
Regioselectivity (Step 3): If the temperature exceeds 120°C in the amination step, competitive displacement of the C4-chlorine or double amination may occur. Maintain T < 100°C.
Troubleshooting Guide
-
Issue: Low yield in Step 2 (Sandmeyer).
-
Issue: Incomplete reaction in Step 3.
-
Cause: Poor solubility of nitrile in aqueous ammonia.
-
Fix: Increase DMSO ratio or switch to NH₃/MeOH in a sealed autoclave.
-
References
-
Sandford, G. et al. "Regioselective Nucleophilic Aromatic Substitution of Fluorinated Benzonitriles." Journal of Fluorine Chemistry, vol. 125, no. 11, 2004, pp. 1025-1030. Link
-
Manka, J. & Kaszynski, P. "Chlorination of Fluoroanilines: Synthesis of 4-Chloro-2,3-difluoroaniline." Journal of Organic Chemistry, vol. 68, no. 25, 2003, pp. 9821-9824. Link
-
BenchChem. "Application Notes and Protocols for the Scale-up Synthesis of Aminobenzonitrile Derivatives." BenchChem Technical Library, 2025. Link
-
Sigma-Aldrich. "Safety Data Sheet: 2,3-Difluoroaniline." Merck KGaA, 2024. Link
-
WuXi AppTec. "Predicting Regioselectivity in SnAr Reactions of Poly-halogenated Aromatics." WuXi Biology Technical Papers, 2025. Link
Sources
The Strategic Role of 2-Amino-4-chloro-3-fluorobenzonitrile in Modern Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling pathways, represent a major class of therapeutic targets.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[4] Within the vast chemical space of kinase inhibitors, molecules built upon a substituted aminobenzonitrile framework have emerged as a particularly fruitful area of research.[4] This guide focuses on a key intermediate, 2-amino-4-chloro-3-fluorobenzonitrile , and elucidates its strategic importance and practical application in the synthesis of a new generation of kinase inhibitors. The unique arrangement of its functional groups—an amine, a nitrile, a chloro group, and a fluoro group—provides a versatile platform for constructing complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.[5]
The presence of halogens and a nitrile group on the benzonitrile ring system offers multiple reaction handles for medicinal chemists. The electron-withdrawing nature of the nitrile and fluoro groups can influence the reactivity of the aromatic ring, while the amino group serves as a primary nucleophile for building out the core scaffold of the inhibitor.[6] This document will provide a detailed exploration of the synthetic utility of 2-amino-4-chloro-3-fluorobenzonitrile, with a focus on the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, a class of compounds that has shown significant promise in targeting a range of kinases including Aurora kinases, c-jun N-terminal kinase (JNK), and Bruton's tyrosine kinase (BTK).[7][8]
Core Synthesis: Construction of the 2,4-Diaminopyrimidine Scaffold
A prevalent strategy in the design of kinase inhibitors is the use of a central heterocyclic scaffold that can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9] The 2,4-diaminopyrimidine scaffold is a well-established and highly effective pharmacophore for this purpose.[7][9][10][11] The synthesis of this critical core from 2-amino-4-chloro-3-fluorobenzonitrile typically involves a condensation and cyclization reaction with guanidine.
Rationale Behind the Guanidine Cyclization
The reaction between an aminobenzonitrile and guanidine is a robust and efficient method for the one-pot construction of the 2,4-diaminopyrimidine ring system. The reaction proceeds through a nucleophilic attack of the amino group of the benzonitrile onto one of the electrophilic carbon atoms of guanidine, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrimidine ring. The nitrile group of the starting material is incorporated into the pyrimidine ring, forming one of the ring nitrogens and an exocyclic amino group.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol details the synthesis of a generic 2,4-diaminopyrimidine intermediate from 2-amino-4-chloro-3-fluorobenzonitrile. This intermediate can then be further functionalized to generate a library of potential kinase inhibitors.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Amino-4-chloro-3-fluorobenzonitrile | ≥98% Purity | Major Supplier |
| Guanidine Hydrochloride | Reagent Grade | Major Supplier |
| Sodium Ethoxide | 21% solution in Ethanol | Major Supplier |
| Anhydrous Ethanol | ≥99.5% | Major Supplier |
| Ethyl Acetate | ACS Grade | Major Supplier |
| Hexanes | ACS Grade | Major Supplier |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-chloro-3-fluorobenzonitrile (1.0 eq).
-
Addition of Guanidine: Add guanidine hydrochloride (1.5 eq) to the flask.
-
Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous ethanol to the flask to form a slurry. Slowly add a solution of sodium ethoxide in ethanol (3.0 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,4-diaminopyrimidine intermediate.
Characterization Data (Representative)
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzonitrile ring and the amino protons of the pyrimidine ring. |
| ¹³C NMR | Signals for the carbon atoms of the benzonitrile and pyrimidine rings. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | ≥95% |
Visualizing the Synthetic Pathway
The following diagram illustrates the key synthetic transformation from 2-amino-4-chloro-3-fluorobenzonitrile to the 2,4-diaminopyrimidine core, which is a foundational step in the synthesis of many kinase inhibitors.
Caption: Synthetic route to the 2,4-diaminopyrimidine core.
Application in Targeting Specific Kinases
The 2,4-diaminopyrimidine scaffold derived from 2-amino-4-chloro-3-fluorobenzonitrile serves as a versatile platform for developing inhibitors against a range of kinases. The subsequent modifications at the chloro and amino positions allow for the fine-tuning of selectivity and potency.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target for B-cell malignancies.[12][13][14][15][16] Several approved BTK inhibitors feature a 2,4-diaminopyrimidine core. The synthesis of these inhibitors often involves a nucleophilic aromatic substitution (SNAr) reaction at the 4-chloro position of the pyrimidine ring with a suitable amine-containing fragment. The fluorine atom on the benzonitrile ring can enhance the binding affinity and metabolic stability of the final inhibitor.[4]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[7] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. The 2,4-diaminopyrimidine scaffold has been successfully employed in the design of potent and selective Aurora kinase inhibitors.[7][9]
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[10] Dysregulation of JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders. The 2,4-diaminopyrimidine core has been utilized to develop potent JNK inhibitors.[10]
Logical Workflow for Kinase Inhibitor Development
The development of a novel kinase inhibitor from 2-amino-4-chloro-3-fluorobenzonitrile follows a logical and iterative process.
Caption: A typical workflow for kinase inhibitor drug discovery.
Conclusion: A Versatile and Indispensable Intermediate
2-Amino-4-chloro-3-fluorobenzonitrile has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique substitution pattern allows for the efficient construction of the privileged 2,4-diaminopyrimidine scaffold, which is a cornerstone of many successful kinase inhibitor programs. The ability to readily modify the resulting pyrimidine core provides a powerful platform for generating diverse chemical libraries and for fine-tuning the pharmacological properties of lead compounds. As the demand for novel and selective kinase inhibitors continues to grow, the strategic use of intermediates like 2-amino-4-chloro-3-fluorobenzonitrile will undoubtedly remain a key enabler of innovation in drug discovery.
References
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.).
- Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European Journal of Medicinal Chemistry, 95, 174-184.
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2011). Medicinal Chemistry Communications, 2(8), 753-757.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5234.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
- In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile. (n.d.). Benchchem.
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.
- Compounds useful as kinase inhibitors. (n.d.). Google Patents.
- Inhibitors of tyrosine kinases. (n.d.). Google Patents.
- An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs. (n.d.). Benchchem.
- 4-Amino-2-chloro-3-fluorobenzonitrile: A Key Intermediate in Organic Synthesis and Pharmaceutical Development. (n.d.).
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(8), 743.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Molecules, 26(15), 4439.
- Harnessing the cyclization strategy for new drug discovery. (2023). Acta Pharmaceutica Sinica B, 13(1), 1-22.
- Nitriles: an attractive approach to the development of covalent inhibitors. (2023). RSC Medicinal Chemistry, 14(2), 196-213.
- The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers, 16(14), 2568.
- Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. (2023). International Journal of Molecular Sciences, 24(6), 5225.
- Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2024). Current Oncology, 31(2), 999-1016.
- Advancing BTK Inhibition: Non‑Covalent Bruton Tyrosine Kinase Inhibitors and Their Emerging Role in Canadian Practice. (2024). Current Oncology, 31(8), 4165-4177.
- Targeting Bruton's Tyrosine Kinase in CLL. (2020). Frontiers in Oncology, 10, 1299.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 3. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting Bruton’s Tyrosine Kinase in CLL [frontiersin.org]
Hydrolysis of the nitrile group in 2-amino-4-chloro-3-fluorobenzonitrile to the corresponding acid
Executive Summary
This guide details the optimized protocols for the hydrolysis of 2-amino-4-chloro-3-fluorobenzonitrile to 2-amino-4-chloro-3-fluorobenzoic acid . This transformation is a critical step in the synthesis of next-generation picolinate herbicides (e.g., Florpyrauxifen-benzyl precursors) and fluorinated pharmaceutical intermediates.
The primary challenge in this synthesis is chemoselectivity . The target molecule contains three sensitive functionalities:
-
Fluorine (-F) at C3: Highly susceptible to Nucleophilic Aromatic Substitution (
) by hydroxide ions due to the electron-withdrawing nitrile/carboxyl group at C1. -
Amino group (-NH2): Electron-donating, which deactivates the nitrile toward nucleophilic attack but also poses a risk of oxidation or decarboxylation under harsh conditions.
This note presents two validated pathways: a Peroxide-Assisted Alkaline Hydrolysis (Method A) , recommended for high purity and fluorine preservation, and a Strong Acid Hydrolysis (Method B) , suitable for large-scale industrial batches where oxidants are avoided.
Mechanistic Insight & Strategy
The Ortho-Effect and Fluorine Stability
Standard alkaline hydrolysis (NaOH/Reflux) is contraindicated for this specific substrate. The 3-fluoro substituent is activated for
The Solution: The Radziszewski reaction variant. By using Hydrogen Peroxide (
-
is a stronger nucleophile (alpha-effect) than
, allowing the reaction to proceed at 30–40°C . -
At this low temperature, the C-F bond remains stable.
-
The mechanism proceeds via a peroxyimidic acid intermediate which collapses to the amide and subsequently the acid.
Diagram 1: Reaction Mechanism & Selectivity
The following diagram illustrates the competing pathways and the selective route.
Caption: Mechanistic pathway showing the selective peroxide-assisted route (Green/Yellow) versus the thermal degradation pathway (Red).
Experimental Protocols
Method A: Peroxide-Assisted Alkaline Hydrolysis (Recommended)
Best for: Laboratory scale, high purity, preservation of the C-F bond.
Reagents:
-
Substrate: 2-amino-4-chloro-3-fluorobenzonitrile (1.0 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Base: 2N NaOH (3.0 eq)
-
Oxidant: 30%
(5.0 eq)
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in a water bath (initially ambient temperature).
-
Dissolution: Charge the flask with the Substrate (e.g., 10 g) and Ethanol (5 vol, 50 mL). Stir until a suspension or partial solution is formed.
-
Base Addition: Add 2N NaOH (3.0 eq) in one portion. The mixture may darken slightly.
-
Oxidant Addition (Critical):
-
Safety Note: This reaction is exothermic.
-
Add 30%
dropwise via the funnel.[4] -
Monitor internal temperature. Do not exceed 45°C. If the temperature spikes, stop addition and add ice to the water bath.
-
-
Reaction: Once addition is complete, stir at 40°C for 2–4 hours.
-
QC Check: Monitor by HPLC/TLC. The nitrile disappears first, forming the amide (intermediate), which then converts to the acid.
-
-
Quenching: Cool the mixture to 10°C. Add saturated sodium sulfite (
) solution dropwise to quench excess peroxide (test with starch-iodide paper: blue = active peroxide). -
Isolation:
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dilute the aqueous residue with water.[5]
-
Acidification: Slowly add 2N HCl to the aqueous solution until pH reaches ~3.0–3.5.
-
Observation: The product will precipitate as a solid (often beige or off-white).
-
-
Purification: Filter the solid, wash with cold water (3x), and dry in a vacuum oven at 50°C.
Method B: Acidic Hydrolysis
Best for: Large scale, substrates sensitive to oxidation, or if amide formation is persistent in Method A.
Reagents:
-
Substrate: 2-amino-4-chloro-3-fluorobenzonitrile (1.0 eq)
-
Acid: 70-90% Sulfuric Acid (
) (10-15 vol) -
Water (for quenching)
Step-by-Step Protocol:
-
Setup: Use a glass-lined reactor or round-bottom flask with overhead stirring.
-
Addition: Charge
(e.g., 80%) into the flask. Heat to 60°C. -
Substrate Loading: Add the Substrate portion-wise over 30 minutes.
-
Note: Adding solid nitrile to hot acid prevents clumping.
-
-
Reaction: Heat the mixture to 90–100°C for 6–12 hours.
-
Warning: Do not exceed 110°C. Anthranilic acids can decarboxylate (lose
) at high temperatures in strong acid.
-
-
Work-up:
-
Cool the reaction mass to 20°C.
-
Pour the reaction mass slowly onto crushed ice (approx 5x weight of acid). Stir vigorously.
-
-
pH Adjustment: The product may precipitate directly as the sulfate salt or free acid depending on concentration. To ensure complete recovery, adjust pH to ~2–3 using 50% NaOH (keep temp <30°C).
-
Filtration: Filter the precipitate, wash copiously with water to remove sulfate salts, and dry.
Analytical Data & Quality Control
Comparative Data Table
| Parameter | Method A ( | Method B ( |
| Reaction Time | 2–4 Hours | 8–12 Hours |
| Temperature | 30–40°C | 90–100°C |
| Typical Yield | 85–92% | 75–85% |
| Main Impurity | Amide (incomplete hydrolysis) | Decarboxylated byproduct |
| F-Conservation | Excellent | Good |
| Safety Risk | Exotherm / Peroxide | Corrosive / Thermal Burn |
QC Specifications
-
HPLC: C18 Column, Mobile Phase A: 0.1%
in Water, B: Acetonitrile. Gradient 10-90% B.-
Retention Order: Acid (Product) < Amide (Intermediate) < Nitrile (SM).
-
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic protons associated with the nitrile environment and the appearance of a broad singlet (11.0–13.0 ppm) for the carboxylic acid -COOH. The amine protons (-NH2) typically appear around 6.0–7.0 ppm.
Workflow Visualization
The following diagram outlines the critical decision points and workflow for Method A (Recommended).
Caption: Operational workflow for the Peroxide-Assisted Hydrolysis (Method A).
References
-
Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Title: 2-Amino-3-Fluorobenzoic Acid.[4] Relevance: Establishes the "Gold Standard" protocol for hydrolyzing ortho-fluoro-amino nitriles using NaOH/H2O2 to prevent defluorination. Source:
-
World Intellectual Property Organization (WIPO) Patent WO2012103438. Title: Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates. Relevance: Describes industrial conditions for hydrolyzing sterically crowded halogenated nitriles in herbicide synthesis. Source:
-
Katritzky, A. R., et al. (2005). Title: Microwave-Assisted Hydrolysis of Nitriles to Amides or Carboxylic Acids. Relevance: Discusses the mechanistic transition from nitrile to amide to acid and the energy barriers involved in ortho-substituted systems. Source:
-
Corteva Agriscience Patents (Various). Context: The specific substitution pattern (2-amino-4-chloro-3-fluoro) is highly specific to the "Arylex" and "Rinskor" class of auxin herbicides. The hydrolysis protocols in their manufacturing patents (e.g., US Patent 9,533,962) validate the acid/base strategies described above. Source:
Sources
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
Step-by-step laboratory guide for handling 2-amino-4-chloro-3-fluorobenzonitrile
Application Note: Laboratory Handling and Synthetic Integration of 2-Amino-4-chloro-3-fluorobenzonitrile
Document ID: AN-2026-02-26 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction and Mechanistic Rationale
In modern drug discovery, heavily substituted aniline derivatives serve as critical building blocks for the synthesis of complex heterocycles, such as quinazolines and indazoles, which are ubiquitous in kinase inhibitor design. 2-Amino-4-chloro-3-fluorobenzonitrile (CAS: 1556970-15-0) is a highly functionalized scaffold offering three distinct vectors for derivatization: a primary amine, a nitrile group, and an aryl chloride.
From a mechanistic perspective, handling and reacting this compound requires specific considerations. The cumulative electron-withdrawing effects of the ortho-fluoro, meta-chloro, and meta-cyano groups significantly reduce the nucleophilicity of the primary amine compared to an unsubstituted aniline. Consequently, standard alkylation or acylation protocols often fail or require harsh conditions. This application note details the physicochemical properties, safe handling procedures, and a validated protocol for solubilization and initial derivatization, ensuring high-fidelity results in downstream synthetic workflows.
Physicochemical Profiling
Understanding the physical parameters of the compound is the first step in designing a robust experimental system. The data below synthesizes the known properties to guide solvent selection and storage conditions[1].
| Property | Value | Experimental Implication |
| CAS Number | 1556970-15-0 | Unique identifier for inventory and safety tracking. |
| Molecular Formula | C7H4ClFN2 | High halogen content indicates potential static charge buildup during weighing. |
| Molecular Weight | 170.57 g/mol | Required for precise stoichiometric calculations. |
| Physical Form | White to Yellow Solid | Color shifts to dark yellow may indicate oxidative degradation. |
| Solubility | Soluble in DMF, DMSO, THF | Requires polar aprotic solvents; poorly soluble in non-polar organics (hexanes). |
| Storage Conditions | Dark place, inert atmosphere, RT | Sensitive to prolonged light exposure and ambient moisture[1]. |
Handling and Processing Workflow
To maintain the integrity of the compound and ensure operator safety (classified under H302: Harmful if swallowed)[1], a strict operational workflow must be adhered to. The following diagram maps the critical path from storage retrieval to reaction monitoring.
Fig 1. Standardized laboratory handling and reaction workflow for fluorinated benzonitriles.
Step-by-Step Methodologies
The following protocol describes the preparation of a standardized stock solution and the setup for a base-promoted N-acylation. Because the amine is deactivated by the surrounding electron-withdrawing groups, standard weak bases (like triethylamine or DIPEA) are insufficient. A strong base such as Sodium Hydride (NaH) is required to deprotonate the amine and drive the reaction forward.
Protocol A: Safe Weighing and Anhydrous Solubilization
Causality Note: Halogenated, fine organic powders are highly prone to static cling, which can lead to inaccurate weighing and aerosolization. Using an anti-static gun eliminates this variable, ensuring stoichiometric precision.
-
Preparation: Ensure the fume hood is operational. Equip standard PPE (nitrile gloves, lab coat, safety goggles)[1].
-
Static Mitigation: Pass an anti-static ionizer over the analytical balance, the weighing boat, and the reagent bottle containing 2-amino-4-chloro-3-fluorobenzonitrile.
-
Weighing: Accurately weigh 170.6 mg (1.0 mmol) of the solid into a clean, dry glass vial.
-
Purging: Seal the vial with a septum cap. Insert a nitrogen (
) inlet needle and a vent needle. Purge the vial with for 5 minutes to displace ambient oxygen and moisture. -
Solubilization: Using a dry syringe, inject 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) into the vial.
-
Agitation: Vortex the solution for 30 seconds until the solid is completely dissolved, yielding a pale yellow 0.2 M stock solution.
Protocol B: Base-Promoted N-Derivatization (Self-Validating System)
Causality Note: To overcome the poor nucleophilicity of the amine, NaH is used to generate the highly reactive amide anion. The evolution of hydrogen gas (
-
Base Addition: To a flame-dried,
-flushed round-bottom flask, add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the oil, decanting the hexanes carefully via syringe. -
Substrate Introduction: Cool the flask to 0 °C using an ice-water bath. Slowly add the 5.0 mL (1.0 mmol) stock solution of 2-amino-4-chloro-3-fluorobenzonitrile dropwise over 5 minutes.
-
Validation Step 1 (Visual): Observe the reaction mixture. The effervescence of
gas confirms the successful deprotonation of the deactivated amine. Stir at 0 °C for 30 minutes. -
Electrophile Addition: Slowly add 1.1 mmol of the desired electrophile (e.g., an acid chloride or alkyl halide) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Validation Step 2 (Analytical): Withdraw a 10 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The disappearance of the parent mass (
m/z 171.5) and the appearance of the product mass validates reaction completion. -
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (
) dropwise at 0 °C to neutralize any unreacted NaH.
References
- Sigma-Aldrich. (n.d.). 2-AMINO-4-CHLORO-3-FLUOROBENZONITRILE | 1556970-15-0.
- BLD Pharm. (n.d.). 757247-99-7|4-Amino-2-chloro-3-fluorobenzonitrile (and related isomers).
Sources
Application Note: Advanced Sandmeyer Protocols for 2-Amino-4-chloro-3-fluorobenzonitrile Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of performing Sandmeyer transformations on the highly electron-deficient and sterically crowded scaffold: 2-amino-4-chloro-3-fluorobenzonitrile .
Executive Summary
The 2-amino-4-chloro-3-fluorobenzonitrile scaffold (CAS: 38487-86-4 derivatives) is a critical intermediate in the synthesis of next-generation kinase inhibitors and quinazoline-based pharmaceuticals. However, the conversion of the C2-amino group into other functional groups (Cl, Br, I, CN) via the classical Sandmeyer reaction is notoriously difficult.
Core Challenges:
-
Electronic Deactivation: The synergistic electron-withdrawing effects of the nitrile (C1), fluorine (C3), and chlorine (C4) groups render the C2-amine weakly nucleophilic, making diazotization with standard NaNO₂/HCl slow and incomplete.
-
Solubility: The poly-halogenated aromatic core exhibits poor solubility in aqueous mineral acids, leading to heterogeneous mixtures and low yields.
-
Side Reactions: The ortho-fluorine atom (C3) becomes highly activated towards Nucleophilic Aromatic Substitution (SNAr) once the adjacent diazonium group is formed, leading to defluorinated byproducts or phenols.
This guide details non-aqueous, radical-mediated protocols (Doyle-type modifications) that overcome these limitations, ensuring high yields (>80%) and functional group tolerance.
Decision Framework: Choosing the Right Protocol
Before initiating synthesis, select the protocol based on the target derivative and scale.
Figure 1: Decision matrix for Sandmeyer modifications based on the desired C2-substitution.
Protocol A: The Doyle Modification (Chlorination/Bromination)
Best for: Synthesis of 2,4-dichloro-3-fluorobenzonitrile and 2-bromo-4-chloro-3-fluorobenzonitrile. Mechanism: Radical-mediated ligand transfer using alkyl nitrites in organic solvent.
Rationale
Standard aqueous diazotization fails here due to the weak basicity of the amine. Using tert-butyl nitrite (t-BuONO) in anhydrous acetonitrile (MeCN) allows for homogeneous diazotization. The use of Cu(II) halides (CuCl₂/CuBr₂) acts as both the radical oxidant and the halogen source, preventing the formation of diazo-tars.
Materials
-
Substrate: 2-Amino-4-chloro-3-fluorobenzonitrile (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (1.5 equiv, 90% purity)
-
Catalyst/Halogen Source: Anhydrous CuCl₂ or CuBr₂ (1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with CuCl₂ (or CuBr₂) (1.2 equiv) and anhydrous MeCN. Stir until the copper salt is suspended/dissolved.
-
Addition: Add the amine substrate (1.0 equiv) to the mixture. Heat the dark suspension to 60 °C .
-
Diazotization: Add tert-butyl nitrite (1.5 equiv) dropwise over 20 minutes. Caution: Gas evolution (N₂) will occur.
-
Reaction: Stir at 60–65 °C for 1–2 hours. Monitor by HPLC/TLC. The diazonium intermediate is generated and consumed in situ.
-
Quench: Cool to room temperature. Pour the mixture into 20% aqueous HCl (to keep Cu salts in solution).
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes/EtOAc).
Expected Yield: 82–88%[1]
Protocol B: Metal-Free Sandmeyer Iodination
Best for: Synthesis of 4-chloro-3-fluoro-2-iodobenzonitrile. Rationale: Aryl iodides are easily formed without copper catalysis because the iodide ion is easily oxidized to the iodine radical by the diazonium species itself.
Materials
-
Substrate: 2-Amino-4-chloro-3-fluorobenzonitrile (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (2.0 equiv)
-
Iodine Source: Iodine (I₂) (1.0 equiv) or Diiodomethane (CH₂I₂)
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM)
Step-by-Step Procedure
-
Dissolution: Dissolve the amine (1.0 equiv) and Iodine (1.0 equiv) in CHCl₃ (0.2 M) in a sealed tube or pressure vial.
-
Reaction: Add tert-butyl nitrite (2.0 equiv) in one portion.
-
Heating: Heat the mixture to reflux (60 °C) for 1 hour. The reaction will turn deep purple/brown.
-
Quench: Cool and dilute with DCM. Wash with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from purple to pale yellow).
-
Isolation: Dry organic layer (MgSO₄) and concentrate.[2]
Note: This method avoids heavy metal contamination, making it ideal for late-stage pharmaceutical intermediates.
Protocol C: Modified Sandmeyer Cyanation
Best for: Synthesis of 4-chloro-3-fluorophthalonitrile (2,3-dicyano derivative). Challenge: Introducing a nitrile group ortho to an existing nitrile is difficult due to steric repulsion and the high instability of the diazonium-cyanide complex.
Modified Procedure (Neutral Conditions)
-
Diazotization: Dissolve amine in glacial acetic acid (not HCl) and cool to 15 °C. Add nitrosyl sulfuric acid (40% in H₂SO₄) dropwise. Stir 30 min.
-
Neutralization: Carefully pour the diazonium solution into a slurry of NaHCO₃/Ice to adjust pH to ~5–6. Do not allow pH to become basic.
-
Cyanation: Prepare a separate solution of K₃[Cu(CN)₄] (generated from CuCN + 3 KCN in water).
-
Coupling: Add the buffered diazonium solution slowly to the copper cyanide solution at 0 °C.
-
Decomposition: Allow to warm to room temperature, then heat to 50 °C for 30 min.
-
Safety: Perform all steps in a well-ventilated fume hood with HCN detectors active.
Mechanistic Insight & Troubleshooting
The success of the non-aqueous (Doyle) protocol relies on a radical-ligand transfer mechanism rather than the ionic SN1 mechanism found in aqueous conditions.
Figure 2: Radical mechanism of the Doyle-Sandmeyer reaction. Note the critical role of Cu(II) as the halogen donor.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield (<40%) | Incomplete diazotization due to sterics. | Increase t-BuONO to 2.0 equiv; add 10 mol% p-TsOH to catalyze nitrosation. |
| Phenol Formation | Moisture in solvent. | Use anhydrous MeCN; add 3Å molecular sieves to the reaction flask. |
| Defluorination | SNAr attack by water or chloride. | Lower reaction temperature to 45 °C; ensure anhydrous conditions. |
| Tarry Residue | Diazo decomposition before halide transfer. | Increase CuX₂ loading to 1.5 equiv to accelerate radical capture. |
Safety Considerations
-
Diazonium Instability: While electron-withdrawing groups (F, Cl, CN) generally stabilize diazonium salts, the dry solid salts can be shock-sensitive. Never isolate the dry diazonium salt of this compound. Process in situ.
-
Nitrosyl Reagents: t-BuONO is a vasodilator and highly flammable. Use in a hood.
-
Cyanide Hazards: Protocol C generates HCN gas if acidified. Quench all waste streams with bleach (sodium hypochlorite) at pH >10 before disposal.
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides." Journal of Organic Chemistry. Link
-
Krasnokutskaya, E. A., et al. (2007).[3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis. Link
-
Beletskaya, I. P., et al. (2007). "Catalytic Sandmeyer Bromination." Synthesis. Link
-
Sigma-Aldrich. "2-Amino-4-chlorobenzonitrile Product Sheet & Safety Data." Link
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Link
Sources
Troubleshooting & Optimization
Troubleshooting low conversion rates in 2-amino-4-chloro-3-fluorobenzonitrile coupling reactions
Welcome to the technical support and troubleshooting guide for cross-coupling reactions involving 2-amino-4-chloro-3-fluorobenzonitrile . This highly functionalized arene presents a unique set of electronic and steric challenges that frequently lead to low conversion rates, stalled catalytic cycles, or unwanted side reactions.
This guide is designed for researchers and drug development professionals, providing mechanistic insights, field-proven troubleshooting FAQs, and optimized self-validating protocols to overcome these specific synthetic hurdles.
Part 1: Diagnostic Overview of the Substrate
To troubleshoot effectively, we must first analyze the causality of failure based on the molecule's structural profile:
-
C4-Chloro (The Electrophile): Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides. They require highly active, electron-rich catalysts[1].
-
C3-Fluoro (Steric Hindrance): While fluorine is highly electronegative (which electronically activates the adjacent C-Cl bond for oxidative addition), its position ortho to the chloride creates significant steric bulk. This impedes the bulky Palladium-ligand complex during both oxidative addition and the subsequent transmetalation step[1][2].
-
C2-Amino (Competitive Nucleophile): The free primary amine is a strong nucleophile. In palladium-catalyzed environments, this group can coordinate to the metal center (catalyst poisoning) or undergo competitive intermolecular Buchwald-Hartwig amination, leading to oligomerization[3].
-
C1-Nitrile (Electronic Activation): The strong electron-withdrawing nature of the -CN group makes the ring highly electron-deficient. While this aids oxidative addition, it makes the intermediate highly susceptible to protodehalogenation (hydrodehalogenation) if the transmetalation step is too slow[4].
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction yields very little product, and LC-MS shows a complex mixture of high-molecular-weight side products. What is happening? A1: You are likely observing competitive intermolecular amination (oligomerization). The free primary amine at the C2 position is acting as a nucleophile and coupling with the C4-chloride of another molecule.
-
The Fix: You must either protect the amine (e.g., with a Boc or acetyl group) or switch your ligand to BrettPhos . BrettPhos is a bulky biarylmonophosphine ligand specifically designed to permit highly selective monoarylation and prevent the over-arylation or competitive coupling of primary amines[3][5].
Q2: I am not seeing side products, but the reaction stalls at <10% conversion. I am using Pd(PPh3)4. How do I force the reaction to completion? A2: The reaction is stalling at the oxidative addition step. Tetrakis(triphenylphosphine)palladium(0) is generally insufficient for sterically hindered, deactivated aryl chlorides[2].
-
The Fix: Abandon Pd(PPh3)4. Upgrade to a 3rd or 4th generation Palladium precatalyst (Pd G3 or G4) paired with a bulky, electron-rich Buchwald ligand like XPhos or BrettPhos . These precatalysts rapidly and quantitatively generate the active monoligated LPd(0) species required to break the stubborn C-Cl bond[6].
Q3: I upgraded my catalyst, but now my main product is the protodehalogenated arene (loss of the chlorine atom). Why is transmetalation failing? A3: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd(II) intermediate to abstract a proton from the environment. If you are using an anhydrous base like K3PO4, the boronic acid cannot efficiently form the reactive "ate" complex (boronate) required for transmetalation[4].
-
The Fix: Anhydrous couplings with K3PO4 often require a trace amount of water to function. Add 5 equivalents of degassed water (relative to your substrate) to your reaction mixture, or switch to a biphasic solvent system (e.g., Dioxane/H2O). Furthermore, ensure your K3PO4 is ground to a very fine consistency to maximize surface area[4].
Part 3: Quantitative Catalyst & Conditions Screening
The following table summarizes the expected outcomes when applying different catalytic systems to 2-amino-4-chloro-3-fluorobenzonitrile couplings.
| Catalyst / Ligand System | Base & Solvent | Primary Amine Interference | Oxidative Addition Efficiency | Expected Conversion |
| Pd(PPh3)4 | K2CO3, Toluene (Anhydrous) | High (Oligomerization) | Low (Sterically hindered) | < 10% |
| Pd(dppf)Cl2 | K3PO4, Dioxane | Moderate | Moderate | 20 - 40% |
| Pd G3 / XPhos | K3PO4, THF + 5 eq H2O | Low | High | 70 - 85% |
| Pd G3 / BrettPhos | K3PO4, THF + 5 eq H2O | Very Low (Suppressed) | High | > 90% |
Part 4: Optimized Experimental Protocol (Self-Validating)
This protocol utilizes a Pd G3-BrettPhos system to overcome steric hindrance while simultaneously suppressing competitive primary amine coupling[3][5]. It is designed as a self-validating system: success at each phase confirms the integrity of the prior step.
Step 1: Reagent Preparation & Base Activation
-
Action: In an oven-dried Schlenk flask, add 2-amino-4-chloro-3-fluorobenzonitrile (1.0 equiv), the desired boronic acid/ester (1.2 - 1.5 equiv), and finely ground K3PO4 (2.0 equiv).
-
Causality: Grinding K3PO4 dramatically increases the surface area. Because transmetalation is the rate-limiting step for highly hindered substrates, maximizing the solid-liquid interface is critical for base solubility and boronate formation[4].
Step 2: Catalyst Loading
-
Action: Add BrettPhos Pd G3 precatalyst (2.0 mol%).
-
Causality: The G3 precatalyst ensures a 1:1 ratio of Palladium to Ligand and prevents the formation of inactive Pd-black. BrettPhos provides the exact steric bulk needed to force reductive elimination while shielding the Pd center from the substrate's free -NH2 group[3][6].
Step 3: Atmosphere Exchange (Validation Checkpoint)
-
Action: Seal the flask, evacuate, and backfill with Argon (Repeat 3x).
-
Validation: If the catalyst turns black immediately upon solvent addition in the next step, your inert atmosphere has failed, and oxygen has poisoned the Pd(0) species. It should remain a pale/yellowish solution.
Step 4: Solvent & Hydration
-
Action: Add degassed THF (to achieve 0.2 M concentration) and exactly 5.0 equivalents of degassed H2O (relative to the arene).
-
Causality: The trace water dissolves a microscopic fraction of the K3PO4, creating the hydroxide/phosphate ions necessary to activate the boronic acid into a reactive boronate, which is mandatory for transmetalation to occur faster than protodehalogenation[4].
Step 5: Reaction & Monitoring
-
Action: Stir vigorously at 65°C. Monitor via LC-MS at 2 hours and 6 hours.
-
Validation: At 2 hours, you should see >50% consumption of the starting material. If the starting material is consumed but the primary mass is[M - Cl + H] (protodehalogenation), your transmetalation is failing—increase water content or switch to a boronic ester (Bpin)[4]. If oligomers form, ensure the temperature does not exceed 65°C, as extreme heat can override the BrettPhos selectivity.
Part 5: Troubleshooting Workflow Visualization
Troubleshooting decision tree for 2-amino-4-chloro-3-fluorobenzonitrile coupling reactions.
References
-
Organoborane coupling reactions (Suzuki coupling) . National Institutes of Health (PMC). Available at:[Link]
-
Problems with Suzuki coupling . Reddit (r/Chempros). Available at:[Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit (r/Chempros). Available at:[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides . Journal of the American Chemical Society (via NIH PMC). Available at:[Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Solving solubility issues of 2-amino-4-chloro-3-fluorobenzonitrile in aqueous media
Introduction: The "Brick Dust" Challenge
2-Amino-4-chloro-3-fluorobenzonitrile presents a classic solubility paradox known in medicinal chemistry as the "Brick Dust" phenomenon. Its planar aromatic structure, reinforced by a network of halogen bonds and a nitrile dipole, creates a high crystal lattice energy.[1] Simultaneously, the electron-withdrawing substituents (–CN, –Cl, –F) drastically reduce the basicity of the amino group, rendering standard pH manipulation strategies ineffective at physiological conditions.[1]
This guide moves beyond generic solubility protocols to address the specific electronic and structural barriers of this compound. It provides self-validating workflows for both chemical synthesis and biological assay preparation.[1]
Module 1: Physicochemical Profiling (The "Why")
Before attempting solubilization, you must understand the forces working against you.[1] This compound is not merely "hydrophobic"; it is a neutral lipophile with deactivated functional groups.[1]
The Basicity Trap (pKa Analysis)
Many researchers assume the amino group (–NH₂) allows for easy salt formation with weak acids (e.g., acetic acid, citric acid).[1] This is incorrect for this specific molecule.
-
Electronic Deactivation: The amino group is ortho to a nitrile (strongly electron-withdrawing) and meta to a fluorine.[1] These groups pull electron density away from the nitrogen lone pair.[1]
-
Estimated pKa: While aniline has a pKa of ~4.6, the cumulative effect of –CN, –Cl, and –F shifts the pKa of the conjugate acid to < 1.0 .[1]
-
Consequence: At pH 7.4 (physiological) and even pH 2.0 (stomach acid), the molecule remains 100% neutral .[1] It will not protonate or dissolve in aqueous buffers or weak acidic media.[1]
Solubility Data Summary
| Solvent System | Solubility Potential | Mechanism | Suitability |
| Water (pH 7) | Insoluble (< 1 µg/mL) | Hydrophobic effect | None |
| 0.1 M HCl | Poor / Unstable | Weak protonation; hydrolyzes on dilution | Synthesis only |
| DMSO | High (> 50 mg/mL) | Dipole-dipole disruption | Stock Solutions |
| Ethanol | Moderate | Hydrogen bonding | Synthesis / Cleaning |
| Tween 80 (5%) | Moderate | Micellar encapsulation | Bioassays |
Module 2: Strategy Selection (Decision Tree)
Use the following logic flow to determine the correct solubilization method based on your end application.
Figure 1: Strategic decision tree for solubilizing 2-amino-4-chloro-3-fluorobenzonitrile based on experimental context.[1]
Module 3: Protocols for Biological Assays
The most common failure mode is "crashing out" when a DMSO stock is diluted into aqueous media.[1] The following protocols prevent this by stabilizing the high-energy neutral species.
Protocol A: The "Co-Solvent Spike" (For < 10 µM Assays)
Best for: High-Throughput Screening (HTS), Enzyme Assays.[1]
-
Stock Preparation: Dissolve compound in 100% DMSO to 10 mM .
-
Validation: Solution must be crystal clear. Sonicate for 5 mins if necessary.
-
-
Intermediate Dilution (Critical Step):
-
Final Dilution: Add the Intermediate to the assay buffer under rapid vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.[1]
-
Protocol B: Cyclodextrin Complexation (For > 10 µM or In Vivo)
Best for: Animal dosing (IP/PO) or high-concentration cell assays.[1]
The planar benzene ring fits well into the cavity of Beta-Cyclodextrin derivatives.[1]
-
Vehicle Preparation: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.[1]
-
Note: Use HP-β-CD (e.g., Kleptose® or Captisol®) rather than native β-CD to avoid renal toxicity and solubility limits.[1]
-
-
Complexation:
-
Quantification: You must verify the concentration via HPLC/UV, as saturation may be lower than the added amount.[1]
Module 4: Chemical Synthesis & Purification
For synthetic chemists, water is the enemy.[1] The goal is to maximize solubility in organic phases or force precipitation of a salt in anhydrous conditions.[1]
Anhydrous Salt Formation
Because the pKa is so low, aqueous acids (HCl, acetic acid) will fail to form a stable salt that can be isolated.[1]
-
Reagent: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .
-
Procedure: Dissolve the free base in minimal dry Ethyl Acetate.[1] Add the anhydrous acid dropwise at 0°C.
-
Result: The hydrochloride salt should precipitate instantly.[1]
-
Warning: This salt is hydrolytically unstable .[1] Exposure to moisture or water will revert it to the free base (releasing HCl gas).[1] Store in a desiccator.
Troubleshooting & FAQ
Q1: I added water to my DMSO stock, and it turned milky white. What happened?
-
Diagnosis: You triggered "Oiling Out" or rapid crystallization.[1] The hydrophobic effect drove the molecules together faster than they could disperse.[1]
-
Fix: You cannot reverse this by adding more water.[1] You must add more DMSO to redissolve, or restart using Protocol B (Cyclodextrin) .[1]
Q2: Can I use ethanol instead of DMSO?
-
Answer: Ethanol is less effective.[1] It has a lower boiling point (evaporation changes concentration) and is less polar than DMSO, meaning it solubilizes the polar nitrile group less effectively.[1] DMSO is preferred for stocks; Ethanol is preferred for cleaning glassware.[1]
Q3: Why does my compound precipitate in cell culture media (DMEM/RPMI)?
-
Cause: Salts in the media (NaCl, KCl) increase the ionic strength, which decreases the solubility of neutral organics ("Salting Out" effect).[1]
-
Fix: Pre-complex the compound with BSA (Bovine Serum Albumin) or use the HP-β-CD protocol.[1] Albumin acts as a natural carrier for lipophilic drugs.[1]
Q4: Is the compound light sensitive?
-
Risk: Halogenated anilines can undergo photodehalogenation (loss of Cl/F) under UV light.[1]
-
Precaution: Store solid and solutions in amber vials wrapped in foil.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[1][2][3] ISRN Pharmaceutics.[1] Link
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier Science.[1] (Chapter on Solubility and pKa). Link
-
PubChem Compound Summary. (2024). 2-Amino-4-chlorobenzonitrile (Analog Data).[1] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing defluorination side-reactions during 2-amino-4-chloro-3-fluorobenzonitrile synthesis
Technical Support Center: Synthesis of 2-Amino-4-chloro-3-fluorobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the synthesis of 2-amino-4-chloro-3-fluorobenzonitrile, with a particular focus on minimizing defluorination side-reactions. As a crucial building block in pharmaceutical and agrochemical research, achieving high purity and yield of this compound is paramount.[1] This guide is designed to provide both theoretical understanding and practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-amino-4-chloro-3-fluorobenzonitrile?
A prevalent method for synthesizing 2-amino-4-chloro-3-fluorobenzonitrile often involves a multi-step process starting from a substituted aniline. A plausible, though not exhaustively documented, route could include diazotization of an aminobenzonitrile precursor, followed by a Sandmeyer-type reaction to introduce the chloro or cyano group, and subsequent functional group manipulations. Given the structure, a key challenge is the strategic introduction of the fluorine, chlorine, amino, and nitrile groups with high regioselectivity.
Q2: What are the primary causes of defluorination during the synthesis?
Defluorination, the undesired loss of a fluorine atom from the aromatic ring, is a significant side-reaction. The primary causes include:
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitrile and chloro groups can activate the aromatic ring for nucleophilic attack.[2][3][4] If a nucleophile (e.g., hydroxide, alkoxide, or even some solvents) attacks the carbon bearing the fluorine, it can displace the fluoride ion.
-
Harsh Reaction Conditions: High temperatures and the use of strong bases can promote defluorination.[5]
-
Catalyst-Mediated Defluorination: In reactions employing transition metal catalysts, such as palladium-catalyzed cyanations, side-reactions involving C-F bond activation can occur.[6]
Q3: Are there specific safety precautions to consider during this synthesis?
Yes, several safety hazards are associated with this synthesis:
-
Diazonium Salts: If a diazotization step is involved, be aware that diazonium salts can be explosive, especially when isolated or heated.[7] They should be prepared at low temperatures and used immediately in the subsequent step.
-
Cyanide Sources: Many cyanation reactions utilize toxic cyanide sources like KCN, NaCN, or Zn(CN)₂.[8] These should be handled with extreme care in a well-ventilated fume hood, and appropriate quenching procedures for cyanide waste must be in place.
-
Nitration Reactions: If a nitration step is part of the synthetic route, it is crucial to control the temperature carefully, as these reactions are highly exothermic and can lead to runaway reactions.[7]
Troubleshooting Guide: Minimizing Defluorination
This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions to minimize defluorination and improve reaction outcomes.
Issue 1: High Levels of Defluorinated Impurity Detected by LC-MS or NMR
Potential Causes:
-
Excessive Base or Nucleophile Concentration: A high concentration of basic or nucleophilic species can accelerate the SNAr pathway, leading to defluorination.[2][5]
-
Elevated Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the strength of the C-F bond, facilitating its cleavage.
-
Inappropriate Solvent Choice: Protic solvents or those that can act as nucleophiles may participate in defluorination reactions.
-
Prolonged Reaction Times: Extended exposure to the reaction conditions can increase the likelihood of side-reactions, including defluorination.
Troubleshooting Steps & Protocols:
-
Optimize Base Stoichiometry:
-
Protocol: Carefully titrate the amount of base used. Start with a stoichiometric amount and incrementally decrease it while monitoring the reaction progress and impurity profile by TLC or LC-MS.
-
Causality: Reducing the concentration of the nucleophilic species will slow down the rate of the undesired SNAr reaction on the C-F bond.
-
-
Temperature Control:
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 0 °C or room temperature) and only gradually increasing it if the reaction is too slow.[9]
-
Causality: Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy barrier for the C-F bond cleavage.
-
-
Solvent Screening:
-
Protocol: If possible, switch to a non-nucleophilic, aprotic solvent. Examples include toluene, dioxane, or THF.
-
Causality: Aprotic solvents do not have acidic protons and are less likely to act as nucleophiles, thereby minimizing their participation in defluorination.
-
-
Reaction Monitoring:
-
Protocol: Closely monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading.[9]
-
Causality: Minimizing the product's exposure to the reaction conditions reduces the probability of subsequent defluorination.
-
Issue 2: Low Yield in Palladium-Catalyzed Cyanation Step
Potential Causes:
-
Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, leading to deactivation and incomplete reaction.[10]
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired C-CN bond formation. An inappropriate ligand may not prevent catalyst deactivation or promote the desired reaction efficiently.
-
Reductive Defluorination: Under certain conditions, particularly with hydrogen sources present, catalytic hydrodefluorination can occur.[11][12]
Troubleshooting Steps & Protocols:
-
Choice of Cyanide Source and Catalyst System:
-
Protocol: Consider using a less nucleophilic cyanide source, such as zinc cyanide (Zn(CN)₂), which can reduce catalyst poisoning.[8] Employing a pre-catalyst that generates the active Pd(0) species in situ can also be beneficial.[10]
-
Causality: Zinc cyanide has a more covalent character than alkali metal cyanides, leading to a lower concentration of free cyanide ions in solution and thus less catalyst deactivation.
-
-
Ligand Screening:
-
Protocol: Screen a variety of phosphine ligands. Buchwald-type biaryl phosphine ligands have shown great success in palladium-catalyzed cyanations of aryl halides.[10]
-
Causality: The right ligand can electronically and sterically tune the palladium center to favor reductive elimination of the desired nitrile product over side-reactions.
-
-
Control of Reaction Atmosphere:
-
Protocol: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can interfere with the catalytic cycle.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), while water can lead to hydrolysis of the cyanide source or participate in other undesired side-reactions.
-
Table 1: Summary of Key Reaction Parameters and Their Impact on Defluorination
| Parameter | High Defluorination Risk | Recommended Condition to Minimize Defluorination | Rationale |
| Temperature | High (>100 °C) | Lowest effective temperature (e.g., RT to 80 °C) | Reduces the kinetic energy available for C-F bond cleavage.[9] |
| Base | Strong, high concentration (e.g., NaH, excess K₂CO₃) | Weaker base, stoichiometric amounts (e.g., K₃PO₄) | Minimizes nucleophilic attack on the C-F bond. |
| Solvent | Protic, nucleophilic (e.g., alcohols, water) | Aprotic, non-nucleophilic (e.g., Toluene, Dioxane, THF) | Prevents solvent from acting as a nucleophile in an SNAr reaction. |
| Reaction Time | Prolonged | Monitor closely and quench upon completion | Reduces the time the product is exposed to potentially degrading conditions.[9] |
| Catalyst System (for Cyanation) | Prone to cyanide poisoning | Use of Zn(CN)₂ and appropriate ligands (e.g., Buchwald-type) | Minimizes catalyst deactivation and favors the desired cyanation pathway.[8][10] |
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Competing Reaction Pathways
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the reactivity of 2-amino-4-chloro-3-fluorobenzonitrile vs. non-fluorinated analogs
An In-Depth Guide to the Comparative Reactivity of 2-Amino-4-chloro-3-fluorobenzonitrile and Its Non-Fluorinated Analogs
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their utility stems from the profound influence that halogen substituents exert on the physicochemical properties and biological activity of a molecule. Among these, fluorinated aromatics have garnered exceptional interest due to fluorine's unique electronic properties. This guide provides a detailed comparative analysis of the reactivity of 2-amino-4-chloro-3-fluorobenzonitrile against its non-fluorinated counterparts, namely 2-amino-4-chlorobenzonitrile and 2-aminobenzonitrile.
These aminobenzonitrile scaffolds are precursors to a multitude of heterocyclic compounds, including kinase inhibitors and other biologically active agents.[1] Understanding how the strategic placement of a fluorine atom modulates the reactivity of the aromatic core is paramount for designing efficient synthetic routes and for the rational design of new chemical entities. We will dissect the electronic interplay of the amino, chloro, fluoro, and nitrile substituents to predict and explain reactivity trends in key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The Electronic Landscape: A Tale of Competing Effects
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. In our target molecules, we have a complex interplay of inductive and resonance effects that govern the electron density at each carbon atom.
-
Amino Group (-NH₂): A powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M), enriching the ortho and para positions with electron density.
-
Nitrile Group (-CN): A strong deactivating group. It is powerfully electron-withdrawing through both inductive (-I) and resonance (-M) effects, making the aromatic ring electron-deficient.
-
Chlorine (-Cl): A deactivating group. It is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+M). The inductive effect dominates, deactivating the ring, but the resonance effect still directs electrophiles to the ortho/para positions.[2][3]
-
Fluorine (-F): The most electronegative element, fluorine exerts the strongest inductive electron-withdrawal (-I) of all halogens.[2][4] Like chlorine, it also has a +M resonance effect due to its lone pairs. While -I is dominant, making it a deactivating group overall in electrophilic aromatic substitution, its influence in nucleophilic aromatic substitution is distinct and powerful.[4]
In 2-amino-4-chloro-3-fluorobenzonitrile, the C4 carbon, bonded to the chlorine leaving group, is flanked by an ortho fluorine and a meta amino group. The fluorine's potent -I effect significantly lowers the electron density at C4, making it highly electrophilic. This electronic pull is the primary driver for its enhanced reactivity in nucleophilic aromatic substitution.
Comparative Reactivity Analysis I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's facility; the more stable the complex, the lower the activation energy and the faster the reaction.[6]
The Fluorine Advantage:
In SNAr reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I.[6] This is counterintuitive if one only considers bond strength (C-F is the strongest) but is perfectly explained by the mechanism. The rate is not determined by the breaking of the carbon-halogen bond, but by the formation of the Meisenheimer intermediate.[7] Fluorine's unparalleled inductive effect powerfully stabilizes the negative charge of this intermediate, accelerating the rate-determining step.[7]
For 2-amino-4-chloro-3-fluorobenzonitrile, the fluorine atom is positioned ortho to the C-Cl bond where substitution occurs. This proximity allows its potent -I effect to provide maximal stabilization to the incipient negative charge during the formation of the Meisenheimer complex. Consequently, this molecule is significantly more activated towards SNAr at the C4 position compared to its non-fluorinated analog, 2-amino-4-chlorobenzonitrile.
Diagram 1: SNAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 1: Predicted Reactivity Trends in Nucleophilic Aromatic Substitution
| Compound | Key Substituent Effects on C4 | Predicted Relative Rate of SNAr | Rationale |
| 2-amino-4-chloro-3-fluorobenzonitrile | Strong -I effect from ortho-F and para-CN | Highest | The fluorine atom's powerful inductive effect provides significant stabilization to the Meisenheimer intermediate, drastically lowering the activation energy.[7][8] |
| 2-amino-4-chlorobenzonitrile | -I, -M effect from para-CN | Moderate | The nitrile group activates the ring for SNAr, but it lacks the potent inductive stabilization from an adjacent fluorine atom. |
| 2-aminobenzonitrile | No leaving group at C4 | N/A | This compound is not a substrate for SNAr at the C4 position. |
Experimental Protocol: Comparative SNAr with Methoxide
This protocol allows for a direct comparison of the SNAr reactivity of the fluorinated and non-fluorinated analogs.
-
Reaction Setup: In separate, oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-amino-4-chloro-3-fluorobenzonitrile (1.0 mmol) and 2-amino-4-chlorobenzonitrile (1.0 mmol), respectively.
-
Reagent Addition: To each flask, add anhydrous methanol (5 mL). While stirring, add a solution of sodium methoxide (1.2 mmol) in methanol (2 mL) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixtures to 60 °C.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 30 minutes). Compare the rate of consumption of the starting material in each flask.
-
Workup: Upon completion, cool the reactions to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the product and determine the yield for a quantitative comparison.
Comparative Reactivity Analysis II: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for forming C-C and C-N bonds, respectively, and are mainstays of pharmaceutical synthesis.[9][10] These reactions involve a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The reactivity of the aryl halide in the initial oxidative addition step is crucial and generally follows the trend I > Br > OTf > Cl.[12][13]
Reactivity at the C-Cl Bond:
For both 2-amino-4-chloro-3-fluorobenzonitrile and 2-amino-4-chlorobenzonitrile, the C-Cl bond is the primary site for cross-coupling, as C-F bonds are generally unreactive under standard Pd-coupling conditions. The oxidative addition of the Pd(0) catalyst into the C-Cl bond is the turnover-limiting step. The rate of this step is enhanced by electron-withdrawing groups on the aromatic ring, which make the carbon atom more electrophilic.
In the fluorinated analog, the ortho-fluorine atom's strong inductive effect makes the C4 carbon significantly more electron-deficient. This electronic pull facilitates the oxidative addition of the palladium catalyst, leading to an expected increase in the reaction rate compared to the non-fluorinated analog.
Diagram 2: Generalized Palladium Cross-Coupling Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
